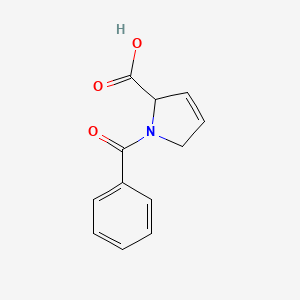![molecular formula C18H22ClN3O2 B7554307 1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554307.png)
1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a key role in the regulation of gene expression. By inhibiting BRD4, 1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one prevents the expression of genes that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one has been found to have other biochemical and physiological effects. It has been shown to reduce inflammation and improve glucose tolerance in animal models, suggesting that it may have potential therapeutic applications beyond cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one is that it is a small molecule inhibitor, which makes it easier to study in vitro and in vivo. However, like many small molecule inhibitors, 1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one may have off-target effects that could complicate its use in experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored with 1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one. One possibility is to investigate its potential as a combination therapy with other anticancer agents. Another area of interest is to study its effects on other diseases, such as diabetes and inflammation. Additionally, further studies are needed to determine the optimal dosing and administration of 1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one in clinical settings.
Synthesemethoden
The synthesis of 1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one involves a multi-step process that starts with the reaction of 3-chlorophenylcyclopropanecarboxylic acid with piperidine to form the corresponding acid chloride. This intermediate is then reacted with 1-(2-aminophenyl)-2-thiourea to form the imidazolidin-2-one ring, resulting in 1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one.
Wissenschaftliche Forschungsanwendungen
1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, 1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-[1-[1-(3-chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c19-14-4-1-3-13(11-14)18(6-7-18)16(23)21-9-2-5-15(12-21)22-10-8-20-17(22)24/h1,3-4,11,15H,2,5-10,12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVQMOFCJGRAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CC2)C3=CC(=CC=C3)Cl)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)
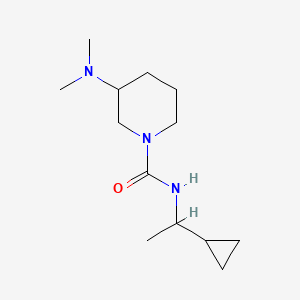
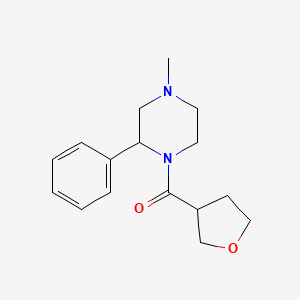
![1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
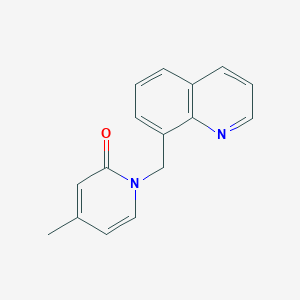
![N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide](/img/structure/B7554278.png)
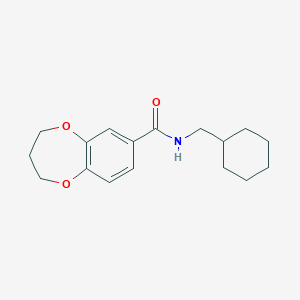
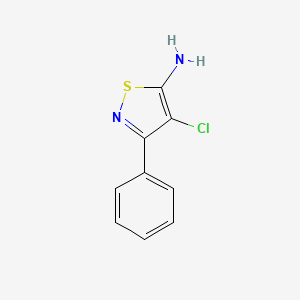

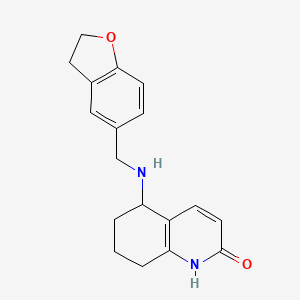
![1-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554300.png)
![N-[4-(1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B7554308.png)
